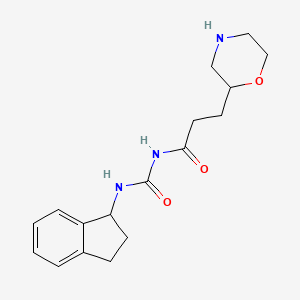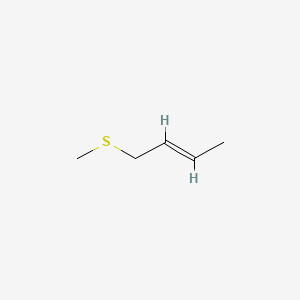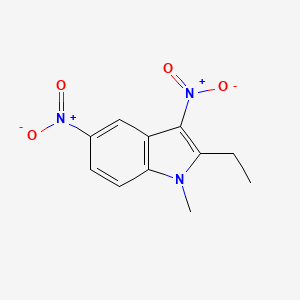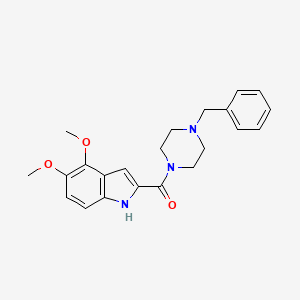
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- is a member of the triazene family, characterized by the presence of a triazene group (-NNN-). This compound is notable for its versatility in various biological, physical, and chemical applications. Triazene compounds are recognized for their ability to form stable complexes with metals, making them valuable in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triazene, 3,3-diethyl-1-(p-acetamidophenyl)- typically involves the reaction of an amine with a diazonium salt. The process begins with the formation of the diazonium salt from an aromatic amine, followed by its reaction with a secondary amine to form the triazene compound. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of triazene compounds generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .
Applications De Recherche Scientifique
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Medicine: Explored for its use in targeted drug delivery systems.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of triazene, 3,3-diethyl-1-(p-acetamidophenyl)- involves its interaction with biological molecules. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyltriazene: Another triazene compound with similar coordination properties but different functional groups.
1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Exhibits similar stability and reactivity but with different substituents.
1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the above compound but with a different positional isomer.
Uniqueness
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an anticancer agent highlight its versatility and importance in various fields of research .
Propriétés
Numéro CAS |
2313-81-7 |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
N-[4-(diethylaminodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N4O/c1-4-16(5-2)15-14-12-8-6-11(7-9-12)13-10(3)17/h6-9H,4-5H2,1-3H3,(H,13,17) |
Clé InChI |
KQASLUSNVDZDPS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=NC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)

![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)

![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)
![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
